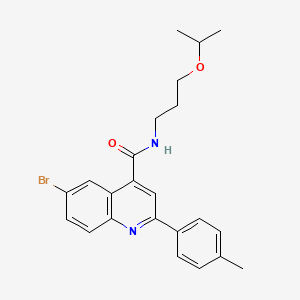![molecular formula C22H24N2O2S B4266689 N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4266689.png)
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
Descripción general
Descripción
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide, also known as ET-1, is a small molecule that has been extensively studied due to its potential applications in scientific research. ET-1 is a member of the endothelin family of peptides, which are known to play important roles in various physiological processes, including vascular tone regulation, cell proliferation, and inflammation.
Mecanismo De Acción
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide exerts its effects on cells by binding to specific receptors, known as endothelin receptors. There are two main types of endothelin receptors, ET-A and ET-B, which are expressed on various cell types throughout the body. N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has a higher affinity for the ET-A receptor, which is primarily responsible for its vasoconstrictive effects. Activation of the ET-A receptor leads to the activation of various signaling pathways, including the RhoA/ROCK pathway, which results in the contraction of smooth muscle cells.
Biochemical and Physiological Effects
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has a wide range of biochemical and physiological effects, depending on the cell type and receptor subtype involved. Some of the most well-studied effects of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide include vasoconstriction, cell proliferation, inflammation, and pain perception. N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has been shown to increase blood pressure and decrease blood flow to various organs, which can have detrimental effects on cardiovascular health. In addition, N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has been implicated in the development of various diseases, including cancer, inflammatory diseases, and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has several advantages as a research tool, including its ability to modulate various physiological processes and its potency as a vasoconstrictor. In addition, N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has a well-established mechanism of action, which makes it a valuable tool for investigating the role of endothelin receptors in various physiological processes. However, there are also several limitations associated with the use of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide in lab experiments. For example, its potent vasoconstrictive effects can make it difficult to control blood pressure and blood flow, which can complicate experimental design. In addition, the effects of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide can vary depending on the cell type and receptor subtype involved, which can make it difficult to draw general conclusions about its effects.
Direcciones Futuras
There are several future directions for research involving N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide. One area of interest is the development of more selective endothelin receptor agonists and antagonists, which could provide valuable tools for investigating the role of endothelin receptors in various physiological processes. In addition, there is growing interest in the use of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide as a therapeutic target for various diseases, including cancer and inflammatory diseases. Finally, there is a need for further research investigating the effects of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide on various cell types and receptor subtypes, in order to gain a better understanding of its complex physiological effects.
Aplicaciones Científicas De Investigación
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has been used extensively in scientific research due to its ability to modulate various physiological processes. One of the most well-studied applications of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide is its role in vascular tone regulation. N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide is a potent vasoconstrictor that can cause a rapid increase in blood pressure and decrease in blood flow to various organs. This property has been exploited in studies investigating the role of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide in various cardiovascular diseases, such as hypertension and heart failure.
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has also been shown to play a role in various other physiological processes, including cell proliferation, inflammation, and pain perception. Studies have investigated the effects of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide on various cell types, including cancer cells, and have shown that it can stimulate cell proliferation and migration. In addition, N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has been implicated in the development of inflammatory diseases, such as rheumatoid arthritis, and has been shown to promote the release of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-4-14-26-19-12-10-18(11-13-19)21(25)24-22-23-20(15(3)27-22)17-8-6-16(5-2)7-9-17/h6-13H,4-5,14H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWXSXBQHJCHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dichloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4266606.png)
![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266631.png)
![6-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266633.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4266646.png)
![propyl 4-(4-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4266650.png)
![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B4266651.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4266666.png)
![6-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4266673.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4266681.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4266687.png)
![6-bromo-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4266696.png)
![ethyl 2-({[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4266698.png)
